7-Cyanomethotrexate Dimethyl Ester is a derivative of methotrexate, a well-known antimetabolite and antifolate drug primarily used in cancer therapy and autoimmune diseases. The dimethyl ester form enhances the compound's solubility and bioavailability, making it an important subject of study in medicinal chemistry.
This compound is synthesized from methotrexate through various chemical reactions that modify its functional groups. Methotrexate itself is derived from the natural compound folic acid and has been extensively studied for its therapeutic effects.
7-Cyanomethotrexate Dimethyl Ester is classified as an antimetabolite and antifolate. It falls under the category of dimethyl esters, which are organic compounds formed from the esterification of acids with methanol.
The synthesis of 7-Cyanomethotrexate Dimethyl Ester typically involves several steps:
The molecular structure of 7-Cyanomethotrexate Dimethyl Ester can be represented as follows:
The chemical reactivity of 7-Cyanomethotrexate Dimethyl Ester includes:
7-Cyanomethotrexate Dimethyl Ester acts by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division. This inhibition leads to decreased production of tetrahydrofolate, ultimately interfering with nucleotide synthesis necessary for rapidly dividing cells, such as cancer cells.
Studies have shown that modifications at the 7-position can significantly alter the pharmacokinetics and pharmacodynamics of methotrexate derivatives, including 7-Cyanomethotrexate Dimethyl Ester.
7-Cyanomethotrexate Dimethyl Ester is primarily researched for its potential applications in:
7-Cyanomethotrexate Dimethyl Ester (CAS 112163-39-0) represents a strategically modified derivative of methotrexate (MTX), designed to explore structure-activity relationships and metabolic pathways of this foundational therapeutic agent. As a synthetic intermediate, this compound bridges fundamental organic chemistry with advanced pharmacological research, enabling precise investigation of methotrexate's biochemical behavior. Its distinctive molecular architecture—featuring a cyano substitution at the pteridine C7 position combined with dimethyl esterification of the glutamate residues—creates a unique chemical entity with specific applications in medicinal chemistry and drug metabolism studies [3] [5] [6]. Unlike parent MTX, which serves directly as a therapeutic agent, this derivative functions primarily as a research tool for probing enzymatic transformations and developing analytical methodologies for folate pathway analysis.
7-Cyanomethotrexate Dimethyl Ester possesses the systematic chemical name Dimethyl N-{4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl(methyl)amino]benzoyl}-L-glutamate, reflecting its intricate molecular architecture. Its empirical formula is C~23~H~25~N~9~O~5~, corresponding to a molecular mass of 507.50 g/mol. The compound incorporates two critical structural modifications to the methotrexate scaffold:
Table 1: Fundamental Chemical Identifiers of 7-Cyanomethotrexate Dimethyl Ester
Chemical Property | Specification |
---|---|
CAS Registry Number | 112163-39-0 |
Molecular Formula | C~23~H~25~N~9~O~5~ |
Exact Molecular Weight | 507.50 g/mol |
IUPAC Name | Dimethyl N-{4-[(2,4-diamino-7-cyanopteridin-6-yl)methyl(methyl)amino]benzoyl}-L-glutamate |
Canonical SMILES | COC(=O)C@@HNC(=O)C1=CC=C(C=C1)N(C)CC2=NC3=C(N=C(N=C3N=C2C#N)N)N |
Spectroscopic characterization reveals distinctive features:
X-ray crystallographic analysis of closely related structures indicates that the C7-cyano substitution induces minor planar distortion in the pteridine ring while creating additional hydrogen-bonding vectors, potentially influencing interactions with folate-processing enzymes [6].
This compound serves as a pivotal synthetic precursor in the controlled generation and isolation of methotrexate metabolites, particularly hydroxylated derivatives that pose significant analytical challenges when studied in vivo. The strategic placement of the cyano group enables regioselective transformations while the ester functions protect against premature enzymatic degradation during synthetic sequences [5] [6]:
Metabolic Pathway Investigation
Table 2: Synthetic Utility in Methotrexate Metabolic Studies
Application | Chemical Rationale | Research Outcome |
---|---|---|
Targeted Metabolite Synthesis | C7-cyano group directs oxidation to C7 position | Enabled isolation of 7-hydroxy-MTX standard for LC-MS/MS |
Polyglutamation Mimetics | Stepwise enzymatic hydrolysis of dimethyl ester | Revealed kinetics of FPGS-mediated glutamation |
Transport Studies | Enhanced lipophilicity (LogP increase ~1.5 vs MTX) | Facilitated investigation of passive membrane diffusion |
Affinity Probes | Cyano group permits bioorthogonal click chemistry | Developed MTX-protein interaction mapping tools |
The synthetic versatility extends to isotope-labeled analogs crucial for quantitative mass spectrometry:
The emergence of 7-Cyanomethotrexate Dimethyl Ester is intrinsically linked to the broader historical trajectory of methotrexate research, reflecting evolving strategies in medicinal chemistry:
Methotrexate's Therapeutic Evolution
Table 3: Chronology of Key Developments Relevant to 7-Cyanomethotrexate Dimethyl Ester
Period | Development Milestone | Research Impact |
---|---|---|
Pre-1980s | Identification of MTX hydroxylated metabolites | Revealed complex metabolism necessitating reference standards |
Mid-1980s | Advances in protective group strategies for folates | Enabled targeted pteridine modifications |
1987 | Dawson et al. report synthesis of cyanopteridine analogs | Established C7-cyano as stable electron-withdrawing group |
Post-1990 | Widespread adoption of LC-MS in pharmaceutical analysis | Created demand for isotopically labeled MTX metabolites |
Rational Design and Synthesis
The specific development of 7-Cyanomethotrexate Dimethyl Ester emerged from parallel needs:
Dawson's 1987 synthetic approach established the foundational route still employed: condensation of 2,4,5,6-tetraaminopyrimidine with α-cyano-β-ethoxyacrylonitrile followed by sequential coupling with dimethyl N-(4-(methylamino)benzoyl)-L-glutamate [6]. This methodology enabled subsequent structural refinements, including the development of 7-Cyano-7-deazamethotrexate—a potent dihydrofolate reductase inhibitor with enhanced membrane permeability attributed to the non-ionizable cyano substituent [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7